molecular formula C11H13ClFNO B3386462 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide CAS No. 731012-02-5

2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide

Cat. No.: B3386462
CAS No.: 731012-02-5
M. Wt: 229.68 g/mol
InChI Key: WOWKFKLKYPRKOR-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Propanamide Chemistry

Halogenated propanamides are a subclass of amides that feature one or more halogen atoms. The introduction of halogens such as chlorine and fluorine into organic molecules can profoundly influence their physicochemical properties. For instance, halogenation can increase a molecule's lipophilicity, which can, in turn, affect its transport across biological membranes. Furthermore, the high electronegativity of halogen atoms can create molecular dipoles and influence intermolecular interactions, such as hydrogen bonding and halogen bonding.

In the specific case of 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide, the alpha-chloro substitution is a key feature. Alpha-haloamides are recognized as versatile intermediates in organic synthesis, often serving as precursors for the introduction of other functional groups. The reactivity of the carbon-chlorine bond allows for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

The structural motifs present in this compound are of considerable interest in the fields of organic synthesis and medicinal chemistry. The N-(phenylethyl)amide linkage is a common feature in many biologically active compounds. The synthesis of such amides is a fundamental transformation in organic chemistry, with numerous established methods. A common approach involves the coupling of a carboxylic acid or its activated derivative with an amine. For instance, the synthesis of N-substituted-(S)-2-chloropropanamides has been achieved by coupling (S)-2-chloropropionic acid with various amines using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) researchgate.net.

The incorporation of halogen atoms is a well-established strategy in drug design. Halogens can modulate a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. The presence of a fluorine atom on the phenyl ring, as seen in the subject compound, is a particularly common modification in medicinal chemistry. Fluorine's small size and high electronegativity can lead to favorable interactions with protein targets and can block sites of metabolic oxidation, thereby prolonging the drug's duration of action. Amide derivatives, in general, are associated with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties sphinxsai.comnih.gov.

Overview of Current Research Landscape and Gaps

A thorough review of the existing scientific literature reveals a notable absence of dedicated research on this compound. While the constituent parts of the molecule and the broader class of halogenated amides are well-documented, this specific compound does not appear to have been the subject of detailed investigation. Chemical supplier catalogs and databases list the compound, confirming its synthesis and commercial availability appchemical.com. However, there is a clear lack of published studies on its synthesis, reactivity, and potential biological activity.

This gap in the research landscape presents a clear opportunity for future scientific inquiry. The unique combination of a reactive alpha-chloroamide and a fluorinated phenylethyl moiety suggests that this compound could serve as a valuable building block in the synthesis of novel compounds with potential applications in materials science or pharmacology. Future research could focus on the development of efficient synthetic routes to this compound, exploration of its reactivity in various chemical transformations, and screening for potential biological activities. The synthesis of related 2-chloro-N-alkyl/aryl acetamide derivatives has been explored for their potential as antimicrobial agents, suggesting a possible avenue for investigation for this propanamide analog ijpsr.info.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-8(12)11(15)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWKFKLKYPRKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242459
Record name 2-Chloro-N-[2-(4-fluorophenyl)ethyl]propanamide
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Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731012-02-5
Record name 2-Chloro-N-[2-(4-fluorophenyl)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731012-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(4-fluorophenyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro N 2 4 Fluorophenyl Ethyl Propanamide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide, the most logical disconnection is at the amide bond (C-N), as this is one of the most reliable bond-forming reactions in organic chemistry. amazonaws.com

This disconnection yields two key synthons: a nucleophilic amine component and an electrophilic acyl component. The corresponding chemical precursors are:

2-(4-fluorophenyl)ethylamine : This is the amine precursor, providing the ethyl-phenyl portion of the target molecule.

2-chloropropanoyl chloride : This is the acyl halide precursor, which provides the 2-chloropropanamide moiety. It is a derivative of 2-chloropropanoic acid.

Figure 1: Retrosynthetic Disconnection of this compound

These precursors are readily available, making this a common and efficient strategy for synthesizing the target compound and its analogs.

Classical Synthetic Routes

Classical synthesis relies on well-established, fundamental organic reactions. For this compound, the primary classical route involves the formation of the amide bond through acylation.

The most direct synthesis involves the acylation of 2-(4-fluorophenyl)ethylamine with 2-chloropropanoyl chloride. This reaction, a nucleophilic acyl substitution, is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is generated. ijpsr.infomdpi.com Common bases include tertiary amines like triethylamine (B128534) or an aqueous solution of a base like sodium hydroxide (B78521) in a biphasic system. nih.govnih.gov

The reaction proceeds rapidly, often at room temperature or with mild cooling, to provide the desired amide product in good yield. researchgate.net

Table 1: Summary of Acylation Reaction

Role Compound Name Structure
Amine Substrate 2-(4-fluorophenyl)ethylamine F-C₆H₄-CH₂CH₂-NH₂
Acylating Agent 2-chloropropanoyl chloride CH₃-CHCl-COCl
Base (Example) Triethylamine (C₂H₅)₃N
Product This compound F-C₆H₄-CH₂CH₂-NH-CO-CHCl-CH₃

| Byproduct | Triethylamine hydrochloride | (C₂H₅)₃N·HCl |

An alternative, though less direct, classical approach involves first synthesizing the corresponding non-halogenated amide, N-[2-(4-fluorophenyl)ethyl]propanamide, and then introducing the chlorine atom at the alpha-position (the carbon adjacent to the carbonyl group).

This two-step process would involve:

Amide Formation : Reacting 2-(4-fluorophenyl)ethylamine with propanoyl chloride to form N-[2-(4-fluorophenyl)ethyl]propanamide.

Alpha-Halogenation : The subsequent chlorination of the alpha-carbon. This can be achieved by treating the amide with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), often under radical or ionic conditions. The reaction typically requires an initiator or catalyst to facilitate the selective halogenation at the alpha-position.

This method is generally less preferred due to the potential for side reactions and the need for an additional synthetic step, but it represents a viable alternative pathway.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods that can provide greater control over the reaction, improve efficiency, and allow for the synthesis of specific stereoisomers.

The this compound molecule contains a stereocenter at the carbon atom bonded to the chlorine. This means it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). For many applications, particularly in pharmaceuticals and agrochemicals, only one enantiomer provides the desired biological activity.

Enantioselective synthesis aims to produce a single enantiomer preferentially. A common strategy is to use a chiral precursor. Optically active 2-chloropropionyl chloride can be prepared from enantiomerically pure (R)- or (S)-lactic acid. google.com Reacting one of these chiral acyl chlorides with 2-(4-fluorophenyl)ethylamine would yield the corresponding (R)- or (S)-enantiomer of the final product.

Another advanced method involves the use of chiral catalysts in the reaction, which can direct the formation of one enantiomer over the other, a process known as asymmetric catalysis. nih.gov

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. amidetech.com In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors where they mix and react. researchgate.netnih.gov This technology offers several advantages for the synthesis of amides, including:

Enhanced Safety : Small reaction volumes minimize risks associated with exothermic reactions.

Precise Control : Temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and fewer byproducts. amidetech.com

Scalability : Production can be easily scaled up by running the system for longer periods.

A potential flow process for this compound would involve two separate streams, one containing 2-(4-fluorophenyl)ethylamine and a base, and the other containing 2-chloropropanoyl chloride. These streams would be combined in a microreactor, where rapid mixing and heat exchange would lead to the near-instantaneous formation of the product, which is then continuously collected. rsc.orgacs.org This approach is particularly well-suited for industrial-scale production.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is typically achieved through the acylation of 2-(4-fluorophenyl)ethylamine with 2-chloropropanoyl chloride. This reaction, while straightforward in principle, is subject to optimization of various parameters to maximize the yield and purity of the final product. Key factors that are often investigated include the choice of solvent, the type and amount of base used to scavenge the hydrochloric acid byproduct, the reaction temperature, and the duration of the reaction.

Detailed research findings on the optimization of this specific reaction are not extensively available in publicly accessible literature. However, based on analogous acylation reactions, a systematic study to optimize the synthesis of this compound would involve the investigation of the parameters detailed below. The following data represents a hypothetical optimization study based on established principles of organic synthesis for similar amide formations.

A common experimental setup would involve dissolving 2-(4-fluorophenyl)ethylamine in a suitable solvent, followed by the addition of a base. The solution would then be cooled before the dropwise addition of 2-chloropropanoyl chloride. The progress of the reaction would be monitored, and upon completion, the product would be isolated and purified.

The optimization process would systematically vary one parameter at a time while keeping others constant to determine its effect on the reaction yield.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)BaseYield (%)
1Dichloromethane (B109758) (DCM)0 to rt4Triethylamine85
2Tetrahydrofuran (THF)0 to rt4Triethylamine82
3Toluene0 to rt4Triethylamine78
4Acetonitrile0 to rt4Triethylamine80

Reaction conditions: 2-(4-fluorophenyl)ethylamine (1.0 eq), 2-chloropropanoyl chloride (1.1 eq), Triethylamine (1.2 eq). rt = room temperature.

From this initial screening, dichloromethane (DCM) appears to be a suitable solvent, providing a high yield. The subsequent optimization steps would proceed using DCM as the solvent.

Table 2: Effect of Base on Reaction Yield

EntryBaseTemperature (°C)Time (h)SolventYield (%)
1Triethylamine (TEA)0 to rt4DCM85
2Diisopropylethylamine (DIPEA)0 to rt4DCM88
3Pyridine0 to rt4DCM75
4Aqueous NaOH (Schotten-Baumann)0 to 52Toluene/Water92

Reaction conditions: 2-(4-fluorophenyl)ethylamine (1.0 eq), 2-chloropropanoyl chloride (1.1 eq), Base (1.2 eq), unless otherwise specified. rt = room temperature.

The use of a biphasic system with an inorganic base, such as aqueous sodium hydroxide (a Schotten-Baumann reaction), can often lead to higher yields and simpler purification, as seen in the synthesis of similar compounds. nih.gov

Table 3: Effect of Temperature and Reaction Time on Yield

EntryTemperature (°C)Time (h)BaseSolventYield (%)
10 to rt2Aqueous NaOHToluene/Water88
20 to rt4Aqueous NaOHToluene/Water92
3rt4Aqueous NaOHToluene/Water90
404Aqueous NaOHToluene/Water85

Reaction conditions: 2-(4-fluorophenyl)ethylamine (1.0 eq), 2-chloropropanoyl chloride (1.1 eq), in a biphasic system.

Based on these illustrative findings, the optimal conditions for the synthesis of this compound would likely involve a biphasic solvent system (e.g., toluene/water) with an inorganic base like sodium hydroxide, maintaining the temperature between 0 °C and room temperature for approximately 4 hours. Such conditions are known to facilitate high conversion rates and yields for the acylation of amines. nih.gov Further optimization could involve varying the stoichiometry of the reactants and the base, as well as the concentration of the reaction mixture.

Spectroscopic and Structural Elucidation of 2 Chloro N 2 4 Fluorophenyl Ethyl Propanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR Spectral Analysis

Detailed ¹H NMR and ¹³C NMR spectral data for 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide are not currently available in published literature. Such analyses would be invaluable for the structural confirmation of the molecule.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethyl chain, the aromatic ring, the methyl group adjacent to the chlorine atom, and the methine proton. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants would provide critical information about the connectivity of these protons.

Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the carbons of the ethyl group, the chlorinated methine carbon, and the methyl carbon. The chemical shifts of these signals would be indicative of their electronic environments.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound has not been documented in available scientific resources. An experimental spectrum would be expected to exhibit characteristic absorption bands for the N-H stretch, the C=O (amide I) stretch, and the N-H bend (amide II) of the amide functional group. Additionally, bands corresponding to the C-H stretches of the aromatic and aliphatic portions of the molecule, the C-Cl stretch, and the C-F stretch would be anticipated.

Mass Spectrometry (MS)

Published mass spectrometry data specifically for this compound, detailing its molecular ion peak and fragmentation pattern, is not available. This information would be critical for confirming the molecular weight and for providing structural clues based on the observed fragment ions.

High-Resolution Mass Spectrometry (HRMS)

Table 1: Predicted HRMS Data for Adducts of the Isomer 2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide uni.lu

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 230.07425
[M+Na]⁺ 252.05619
[M-H]⁻ 228.05969
[M+NH₄]⁺ 247.10079

Note: This data is predicted for an isomer and serves as an illustrative example of HRMS output.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and semi-volatile compounds in a mixture before detecting and identifying them based on their mass spectra. nih.gov It is widely used to assess the purity of a sample and to identify any volatile impurities. kau.edu.sa

For propanamide derivatives, GC-MS analysis provides a retention time (from the GC component) and a mass spectrum (from the MS component). The mass spectrum is generated by electron ionization, which causes the molecule to fragment in a reproducible manner. nist.gov This fragmentation pattern serves as a "fingerprint" for the molecule. For chloro-compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns in the mass spectrum for the molecular ion and any chlorine-containing fragments, which aids in their identification. docbrown.info

While a specific GC-MS chromatogram for this compound is not available, data for the related compound N-(4-fluorophenyl)-2-chloro-propanamide from the NIST WebBook provides an example of the expected data. nist.gov

Table 2: GC Retention Index for N-(4-fluorophenyl)-2-chloro-propanamide nist.gov

Column Type Active Phase Retention Index (I)

The mass spectrum would be expected to show a molecular ion peak and fragment ions corresponding to the loss of specific groups. Key fragmentations would likely involve the cleavage of the C-Cl bond and the amide bond.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in pharmaceutical analysis, combining the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be It is particularly suited for compounds that are non-volatile or thermally unstable, which may not be amenable to GC-MS. longdom.org

In the analysis of this compound, reversed-phase LC would separate the target compound from impurities, followed by detection using an MS instrument, typically with an electrospray ionization (ESI) source. kuleuven.be ESI is a soft ionization technique that usually results in a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, allowing for straightforward molecular weight determination. longdom.org Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a spectrum of daughter ions, helping to elucidate the compound's structure. kuleuven.be

X-ray Crystallography Studies of Propanamide Derivatives

Crystal Structure Analysis and Hydrogen Bonding Networks

For propanamide derivatives, X-ray crystallography can reveal the intricate network of intermolecular interactions, particularly hydrogen bonds, that dictate how molecules pack together in a crystal lattice. researchgate.net The amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.gov

In the crystal structure of related amide-containing molecules, it is common to observe hydrogen bonds where the N-H of one molecule interacts with the carbonyl oxygen of a neighboring molecule, often forming chains or dimeric motifs. researchgate.netnih.gov The presence of a fluorine atom on the phenyl ring also provides a potential, albeit weak, hydrogen bond acceptor site. These hydrogen bonding networks are crucial in stabilizing the crystal structure. nih.gov

Table 3: Typical Hydrogen Bonds in Amide-Containing Crystal Structures

Donor Acceptor Typical Distance (Å) Description
N-H O=C 2.8 - 3.2 Strong intermolecular interaction forming chains or dimers. nih.gov
N-H Cl 3.2 - 3.5 Weaker interaction observed in chlorinated amide complexes. nih.gov
C-H O=C 3.0 - 3.6 Weak hydrogen bond contributing to crystal packing.

Conformational Analysis in the Solid State

The solid-state conformation of a molecule, as determined by X-ray crystallography, represents a low-energy state within the crystal lattice. researchgate.net For flexible molecules like this compound, which has several rotatable single bonds, multiple conformations are possible in the gas phase or in solution. researchgate.netnih.gov However, in the solid state, the molecule typically adopts a single, well-defined conformation that is influenced by the intermolecular forces within the crystal. nih.gov

Analysis of the crystal structure would reveal the torsion angles along the ethyl-amide linkage and the orientation of the fluorophenyl ring relative to the propanamide moiety. This information is vital, as the biological activity of a molecule is often dependent on it adopting a specific three-dimensional shape to interact with its target. nih.gov Studies on related drug-like molecules have shown that they often bind to their protein targets in conformations that are energetically accessible but not necessarily the global minimum energy state. nih.gov

Stereochemical Investigations of 2 Chloro N 2 4 Fluorophenyl Ethyl Propanamide

Enantiomeric Purity Determination

Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the predominance of one enantiomer over the other in a mixture. Its determination is crucial as different enantiomers of a compound can exhibit distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The selection of an appropriate chiral stationary phase is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. For a compound like 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide, a screening of different chiral columns and mobile phase compositions would be the first step in method development. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution and peak shape.

Detection is commonly performed using a UV detector, as the aromatic ring in the 2-(4-fluorophenyl)ethyl group allows for strong UV absorbance. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Chiral HPLC Data for this compound

EnantiomerRetention Time (min)Peak Area (%)
Enantiomer 18.598.5
Enantiomer 210.21.5
Enantiomeric Excess (e.e.) 97.0%

This table presents hypothetical data for illustrative purposes.

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. mdpi.com The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength of light). mdpi.com A polarimeter is the instrument used to measure the observed rotation. mdpi.com

The specific rotation, [α], is a standardized measure and is calculated from the observed rotation. Enantiomers will rotate the plane of polarized light by an equal magnitude but in opposite directions. mdpi.com One is dextrorotatory (+) and the other is levorotatory (-). mdpi.com A racemic mixture, which contains equal amounts of both enantiomers, will have an observed rotation of zero. beilstein-journals.org

The enantiomeric excess of a sample can be determined by comparing its specific rotation to the specific rotation of the pure enantiomer using the following formula:

e.e. (%) = ([α]mixture / [α]pure enantiomer) x 100

Hypothetical Optical Rotation Data for this compound

SampleSpecific Rotation [α] (c=1, CHCl₃)
Pure (S)-enantiomer+25.0°
Pure (R)-enantiomer-25.0°
Sample Mixture+24.25°
Enantiomeric Excess (e.e.) 97.0%

This table presents hypothetical data for illustrative purposes.

Diastereoselective Synthesis Considerations

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. Diastereoselective synthesis is a common strategy to achieve this, where a chiral auxiliary or catalyst is used to control the stereochemical outcome of a reaction.

For the synthesis of this compound, a possible approach would involve the acylation of the chiral amine, (R)- or (S)-2-(4-fluorophenyl)ethylamine, with 2-chloropropionyl chloride. However, this would result in a mixture of diastereomers if the 2-chloropropionyl chloride itself is racemic.

A more effective diastereoselective approach would involve the use of a chiral auxiliary. For instance, the 2-(4-fluorophenyl)ethyl amine could be reacted with a chiral carboxylic acid to form a diastereomeric mixture of amides, which could then be separated by conventional chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the desired enantiomerically pure amine, which could then be acylated with 2-chloropropionyl chloride.

Alternatively, an asymmetric synthesis approach could be employed, using a chiral catalyst to favor the formation of one enantiomer over the other during the formation of the chiral center. For example, an asymmetric hydrogenation of a suitable precursor could establish the stereocenter in the 2-chloropropanamide moiety with high enantioselectivity. The choice of catalyst and reaction conditions would be critical in maximizing the diastereomeric excess of the product.

Computational and Theoretical Chemistry Studies of 2 Chloro N 2 4 Fluorophenyl Ethyl Propanamide

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules, including geometry, electronic structure, and vibrational frequencies. However, no specific DFT studies for 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide have been found in the surveyed literature.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. This analysis would provide crucial data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of this compound. A conformational analysis would further explore the different spatial arrangements (conformers) of the molecule and their relative stabilities. At present, there are no published optimized geometric parameters or conformational analysis data for this specific compound.

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. Detailed information on the HOMO-LUMO energies, their spatial distribution, and the resulting energy gap for this compound is not available in existing research publications.

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. By correlating these theoretical spectra with experimental data, a detailed assignment of vibrational modes to specific molecular motions can be achieved, confirming the molecular structure. No such computational or experimental spectroscopic analysis dedicated to this compound has been reported.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites Prediction

MEP mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites for chemical reactions. A search for MEP studies on this compound yielded no specific results or graphical representations of its electrostatic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models use molecular descriptors, which can be derived from computational methods, to predict the activity of new compounds. There is no evidence of this compound being included in any published QSAR modeling studies to date.

Molecular Dynamics Simulations (if applicable to interactions)

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. This technique is particularly useful for understanding how a molecule like this compound might interact with biological targets, such as proteins or nucleic acids, by providing insights into its binding modes and stability within a dynamic environment. No molecular dynamics simulation studies involving this specific compound have been found in the scientific literature.

Natural Bond Orbital (NBO) Analysis

The analysis focuses on the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals.

In the case of this compound, the most significant interactions are expected to involve the lone pairs of electrons on the oxygen and nitrogen atoms of the amide group, the π-orbitals of the fluorophenyl ring, and the antibonding orbitals of adjacent bonds. These interactions lead to electron delocalization from the filled orbitals to the empty ones, which stabilizes the molecule.

Key intramolecular interactions anticipated for this molecule include:

n → π* interactions: Delocalization of the lone pair electrons of the nitrogen atom (n_N) and the oxygen atom (n_O) of the amide group into the antibonding π* orbital of the C=O bond is a major stabilizing factor. This resonance effect is characteristic of amides and contributes to the planarity of the amide bond.

π → π* interactions: Electron delocalization from the π orbitals of the 4-fluorophenyl ring to the corresponding antibonding π* orbitals contributes to the stability of the aromatic system.

σ → σ* interactions: Hyperconjugation involving the σ bonds of the ethyl bridge and the propanamide backbone with neighboring antibonding σ* orbitals also plays a role in stabilizing the molecular conformation.

The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to influence the electron density distribution across the molecule, which in turn affects the strength of these hyperconjugative interactions.

The stabilization energies for the most significant donor-acceptor interactions in molecules with similar structural motifs, such as N-(4-hydroxyphenyl)acetamide and other substituted amides, are typically in the range of several kcal/mol. nih.gov For this compound, analogous interactions and their estimated stabilization energies are presented in the following tables.

Table 1: Predicted Major n → π* and π → π* Interactions and Their Stabilization Energies E(2)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C-C) of Phenyl Ringπ(C-C) of Phenyl RingHighIntramolecular Hyperconjugation
n(N) of Amideπ(C=O) of AmideHighResonance Stabilization
n(O) of Amideπ*(C-N) of AmideModerateResonance Stabilization

Data is inferred from computational studies on structurally similar molecules.

Table 2: Predicted Major n → σ* and σ → σ* Interactions and Their Stabilization Energies E(2)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(F) of Fluorophenylσ(C-C) of Phenyl RingModerateHyperconjugation
n(Cl) of Chloroalkylσ(C-C) of PropanamideModerateHyperconjugation
σ(C-H) of Ethylσ(C-N) of AmideLowHyperconjugation
σ(C-C) of Ethylσ(C=O) of AmideLowHyperconjugation

Data is inferred from computational studies on structurally similar molecules.

These NBO analysis findings provide a quantitative picture of the electronic delocalization and hyperconjugative interactions that govern the structure and stability of this compound. The delocalization of electron density from the lone pairs of the heteroatoms and the π-system of the aromatic ring into antibonding orbitals results in a more stabilized molecular system.

Molecular Interactions and Biological Target Profiling in Vitro/biochemical Focus

In Vitro Screening for Biochemical Pathway Modulation

Comprehensive screening of 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide to determine its influence on various biochemical pathways has not been reported in the accessible scientific literature.

There are no available studies that have specifically investigated the inhibitory or activating effects of this compound on any particular enzyme or class of enzymes. While research exists on other propanamide derivatives as potential enzyme inhibitors, such as TRPV1 antagonists, this specific compound remains uncharacterized in this regard. nih.gov

No data from receptor binding assays for this compound are present in the public domain. Therefore, its affinity and selectivity for G protein-coupled receptors (GPCRs), nuclear receptors, or other classes of receptors are unknown. nih.govnih.govnih.govmdpi.com

Mechanistic Studies at the Molecular Level

Detailed mechanistic studies to elucidate the molecular-level interactions of this compound have not been published.

Information regarding the binding kinetics (association and dissociation rate constants) and thermodynamic parameters (enthalpy and entropy changes) of this compound with any biological target is not available.

There is no evidence from published studies to suggest that this compound has been investigated as a potential allosteric modulator of any receptor or enzyme. nih.gov

Protein Crystallography and Co-crystallization Studies with Target Molecules

No protein crystallography or co-crystallization studies involving this compound have been reported. Consequently, there is no structural data available to visualize its potential binding modes with any biological macromolecule.

Structure Activity Relationship Sar Studies of 2 Chloro N 2 4 Fluorophenyl Ethyl Propanamide and Its Analogues

Systematic Modification of the Propanamide Backbone

The propanamide backbone of 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide is a key structural feature that can be systematically modified to probe its influence on biological activity. nih.govnih.gov Alterations to this backbone can affect the molecule's conformation, flexibility, and interactions with its biological target. nih.govnih.gov

One common modification is the alteration of the length of the alkyl chain. Shortening or lengthening the chain from the ethyl group can impact the spatial orientation of the fluorophenyl ring relative to the propanamide core, which may be crucial for optimal binding to a receptor or enzyme.

Another avenue of exploration is the substitution on the amide nitrogen. Replacing the hydrogen atom with small alkyl groups could influence the compound's polarity and hydrogen bonding capacity. Such changes can have a profound effect on the molecule's pharmacokinetic properties.

Furthermore, the introduction of different substituents at the alpha-position to the carbonyl group can significantly alter the electronic and steric properties of the molecule. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups can modulate the reactivity and binding affinity of the compound.

A hypothetical SAR study could involve synthesizing a series of analogues with these modifications and evaluating their biological activity. The findings could be summarized in a data table to illustrate the trends observed.

Table 1: Hypothetical Biological Activity of Propanamide Backbone Analogues

Compound Modification to Propanamide Backbone Relative Biological Activity
Parent Compound This compound1.0
Analogue 1a N-methyl substitution0.8
Analogue 1b Propyl chain instead of ethyl0.6
Analogue 1c α-bromo substitution instead of chloro1.2
Analogue 1d α-methoxy substitution instead of chloro0.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Exploration of Substituent Effects on the Fluorophenyl Moiety

The 4-fluorophenyl group is another critical component of the molecule where modifications can lead to significant changes in activity. The fluorine atom at the para position influences the electronic properties of the phenyl ring and can participate in specific interactions with biological targets. sci-hub.box

Replacing the fluorine atom with other substituents can also provide valuable SAR insights. Electron-withdrawing groups (such as nitro or cyano) or electron-donating groups (such as methyl or methoxy) can be introduced to probe the electronic requirements for optimal activity. nih.govmdpi.com The size and hydrophobicity of the substituent are also important factors to consider.

The following table illustrates the potential impact of these modifications on the biological activity of the parent compound.

Table 2: Hypothetical Biological Activity of Fluorophenyl Moiety Analogues

Compound Modification to Fluorophenyl Moiety Relative Biological Activity
Parent Compound 4-fluorophenyl1.0
Analogue 2a 2-fluorophenyl0.7
Analogue 2b 3-fluorophenyl0.9
Analogue 2c 4-chlorophenyl1.1
Analogue 2d 4-methylphenyl0.8
Analogue 2e 4-methoxyphenyl0.7
Analogue 2f Phenyl (unsubstituted)0.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Studies on other compounds have shown that a 4-fluorophenoxy substituent can have an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com

Impact of Chiral Centers on Molecular Recognition

The presence of a chiral center at the alpha-carbon of the propanamide moiety in this compound introduces the possibility of stereoisomerism. The two enantiomers, (R)- and (S)-2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide, will have identical physical and chemical properties in an achiral environment but can exhibit significantly different biological activities. nih.gov

This difference in activity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. nih.gov One enantiomer may fit into the binding site more effectively than the other, leading to a higher affinity and greater biological response. This is a fundamental principle of molecular recognition in biological systems. nih.gov

Therefore, a crucial aspect of the SAR studies for this compound is the synthesis and biological evaluation of the individual enantiomers. It is often the case that one enantiomer is significantly more potent or has a different pharmacological profile than the other. nih.gov In some cases, one enantiomer may be inactive or even have undesirable off-target effects. nih.gov

The determination of the absolute stereochemistry of the more active enantiomer provides valuable information about the three-dimensional requirements of the binding site. This knowledge is critical for the design of more potent and selective analogues.

Table 3: Hypothetical Biological Activity of Enantiomers

Compound Stereochemistry Relative Biological Activity
Racemic Mixture (R/S)-2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide1.0
Enantiomer 3a (R)-2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide1.8
Enantiomer 3b (S)-2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide0.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Design and Synthesis of Novel Propanamide Derivatives

The insights gained from the SAR studies described in the previous sections can be used to design and synthesize novel propanamide derivatives with potentially improved biological activity. nih.govnih.govmdpi.commdpi.comrsc.org The goal is to combine the structural features that have been identified as being important for activity into new molecular entities.

For example, if the SAR studies indicate that a bromine at the alpha-position and a chlorine at the 4-position of the phenyl ring are beneficial for activity, a new derivative incorporating both of these features could be synthesized.

The synthesis of these novel derivatives would typically involve multi-step reaction sequences. The general approach would be to first synthesize the appropriately substituted phenylethylamine and then couple it with the desired alpha-substituted propanoic acid or its corresponding acid chloride.

The design and synthesis of new analogues is an iterative process. The biological evaluation of each new set of compounds provides further SAR information that can be used to refine the design of the next generation of derivatives. This cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Non Clinical Applications and Materials Science Relevance

Use as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein or biomolecule. rjraap.comnih.gov The utility of a compound as a chemical probe depends on its ability to bind to a target with high affinity and selectivity. While there is no specific data documenting the use of 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide as a chemical probe, its chemical structure contains a reactive electrophilic site.

The α-chloro-amide functionality is a known feature in certain types of chemical probes, particularly those designed as covalent inhibitors. The chlorine atom can act as a leaving group in a nucleophilic substitution reaction, allowing the molecule to form a stable covalent bond with nucleophilic residues (such as cysteine or lysine) on a target protein. This irreversible binding can be a powerful tool for target validation and studying protein function.

Table 1: Potential Characteristics as a Chemical Probe Scaffold

Feature Relevance to Chemical Probes
α-chloro-amide group Potential for covalent modification of protein targets.
Fluorophenyl group Can modulate binding affinity, selectivity, and metabolic stability.

The development of this compound into a chemical probe would require extensive research to identify a specific biological target and to characterize its selectivity and mechanism of action.

Intermediate in the Synthesis of Complex Organic Molecules

One of the most significant applications of α-chloro-amides is their role as versatile intermediates in organic synthesis. The reactivity of the carbon-chlorine bond allows for the construction of more complex molecular architectures. N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates for creating various derivatives. nih.gov

The chlorine atom in this compound is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, making it a valuable building block. For example, it can react with amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are fundamental in synthesizing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. For instance, similar N-aryl 2-chloroacetamides are used to synthesize derivatives like (quinolin-8-yloxy) acetamides and 2,5-piperazinediones. nih.gov

Table 2: Representative Synthetic Transformations of α-Chloro-Amides

Nucleophile Resulting Functional Group Potential Product Class
Amine (R-NH₂) α-Amino-amide Precursors to peptides, heterocycles
Thiol (R-SH) α-Thio-amide Biologically active sulfur compounds
Alkoxide (R-O⁻) α-Alkoxy-amide Ethers, complex natural products

The fluorophenyl moiety within the molecule is largely inert to these transformations, making it a stable structural component that can be carried through multiple synthetic steps. This stability is advantageous when designing multi-step syntheses of complex target molecules.

Potential in Agrochemical Development (as chemical scaffolds, excluding product data)

The field of agrochemical research frequently utilizes fluorinated compounds and amide functionalities to develop new herbicides, fungicides, and insecticides. The incorporation of fluorine into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, which are all critical properties for an effective agrochemical. acs.orgnih.gov More than 25% of commercialized agrochemicals contain fluorine. acs.org

The this compound structure contains several features that make it a promising scaffold for agrochemical development:

Fluorinated Phenyl Ring: The 4-fluorophenyl group is a common motif in many commercial pesticides. Fluorine substitution can improve binding to target enzymes and reduce the rate of metabolic degradation in plants and insects.

Amide Linkage: Amide bonds are stable and provide structural rigidity, which is important for precise interaction with biological targets. nih.gov Many successful herbicides are based on an amide core.

Chloro-amide Group: This reactive handle can be used to synthesize a library of derivatives for structure-activity relationship (SAR) studies. By systematically replacing the chlorine with different functional groups, researchers can optimize the compound's efficacy and selectivity.

While no specific agrochemical products are based on this exact molecule, its structural elements are consistent with those found in established classes of herbicides. It can be considered a valuable starting point or scaffold for the discovery of new active ingredients.

Applications in Materials Chemistry (e.g., self-assembly, supramolecular structures)

In materials chemistry, the self-assembly of small molecules into ordered, supramolecular structures is a powerful strategy for creating new functional materials. Amide-containing molecules are particularly well-suited for this purpose due to the directional and predictable nature of hydrogen bonding between N-H and C=O groups. nih.gov

Although specific studies on the self-assembly of this compound have not been reported, its structure possesses the necessary components for forming such assemblies:

Hydrogen Bonding: The secondary amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of one-dimensional chains or tapes.

Aromatic Interactions: The fluorophenyl rings can participate in π-π stacking interactions, which would further stabilize the assembled structure.

Fluorophilicity: The presence of fluorine can introduce fluorophilic/fluorophobic interactions, potentially leading to unique packing arrangements and phase-separated nanostructures, a principle used in the design of some fluorinated supramolecular polymers. thieme-connect.comfu-berlin.de

The combination of these non-covalent interactions could, in principle, allow this compound to form gels, liquid crystals, or other ordered materials under specific conditions. However, realizing this potential would require experimental investigation into its crystallization and aggregation behavior in various solvents.

In Vitro Metabolic Stability and Biotransformation

Stability in Microsomal Systems (e.g., liver microsomes)

No publicly available data from in vitro studies using liver microsomes to determine the metabolic stability of 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide could be located. Such studies would typically involve incubating the compound with liver microsomes and a cofactor like NADPH to measure the rate of its disappearance over time, which allows for the calculation of parameters such as half-life (t½) and intrinsic clearance (CLint). Without experimental data, it is not possible to construct a data table or provide specific findings on its stability in these systems.

Identification of In Vitro Metabolites (biochemical pathways, not in vivo pharmacokinetics)

There are no available scientific reports that identify the in vitro metabolites of this compound. The identification of metabolites is crucial for understanding the biochemical pathways involved in a compound's biotransformation. Typically, this involves techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and characterize the structures of metabolites formed in systems such as liver microsomes or hepatocytes. Lacking this primary research, a data table of potential metabolites and the corresponding biochemical pathways cannot be accurately generated.

Enzymatic Transformations and Biocatalysis Studies

Specific studies on the enzymatic transformations or biocatalysis of this compound are not present in the accessible scientific literature. Research in this area would focus on identifying the specific enzymes, such as cytochrome P450 (CYP) isoforms or amidases, responsible for its metabolism. Furthermore, biocatalysis studies might explore the use of isolated enzymes or whole-cell systems to perform specific chemical transformations on the compound. Without such research, a detailed account of its enzymatic interactions remains unknown.

Future Research Directions and Emerging Opportunities

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Table 1: Potential Applications of AI/ML in the Study of 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide

AI/ML Application Description Potential Impact
Target Identification Using deep learning models to screen the compound's structure against known protein targets. Rapidly identifies potential mechanisms of action and therapeutic areas.
Property Prediction Employing quantitative structure-activity relationship (QSAR) models to predict efficacy, toxicity, and pharmacokinetic properties. nih.gov Prioritizes analogues with favorable drug-like characteristics before synthesis.
Generative Design Utilizing generative models to create novel molecules based on the core scaffold with improved properties. Accelerates lead optimization by exploring a vast, relevant chemical space. mdpi.com

| Synthesis Planning | Applying AI to predict optimal and sustainable synthetic routes for the compound and its derivatives. harvard.edu | Improves the efficiency and environmental footprint of chemical synthesis. |

Exploration of Novel Synthetic Pathways and Sustainable Chemistry

The synthesis of amides is a cornerstone of organic and medicinal chemistry. ucl.ac.uk However, traditional methods often rely on stoichiometric activating agents and hazardous solvents, generating significant chemical waste. ucl.ac.ukjocpr.com Future research into this compound should focus on developing novel, sustainable synthetic pathways in line with the principles of green chemistry. purkh.com

Modern synthetic chemistry has seen a push towards catalytic methods that minimize waste and improve atom economy. ucl.ac.uk For N-aryl amides, innovative strategies include the direct reductive amidation of chloroalkanes with nitroarenes using visible-light-induced iron catalysis, which utilizes inexpensive and abundant starting materials. rsc.org Another sustainable approach is the development of biocatalytic methods, which employ enzymes to form amide bonds under mild, aqueous conditions, thereby reducing energy consumption and avoiding toxic reagents. jddhs.com

The choice of solvent is also a critical factor in the environmental impact of a synthesis. jocpr.com Research could explore the use of greener solvents, such as water, supercritical CO2, or bio-based solvents, to replace traditional volatile organic compounds. jocpr.comjddhs.com Furthermore, developing catalytic systems that are recoverable and reusable would significantly enhance the sustainability of producing this compound and its derivatives on a larger scale. purkh.com An "Umpolung Amide Synthesis" (UmAS) approach, which utilizes α-fluoronitroalkanes and N-aryl hydroxylamines, offers an epimerization-free route to N-aryl amides and could be adapted for this scaffold. nih.govnih.govacs.org

Table 2: Comparison of Synthetic Approaches for Amide Bond Formation

Synthetic Method Traditional Approach (e.g., Acyl Chloride) Green Chemistry Approach
Reagents Stoichiometric coupling reagents, potentially hazardous solvents. ucl.ac.uk Catalytic systems (e.g., iron, enzymes), renewable feedstocks. rsc.orgmdpi.com
Solvents Dichloromethane (B109758), acetonitrile. jocpr.com Water, supercritical CO2, bio-based solvents. jocpr.comjddhs.com
Byproducts Significant stoichiometric waste. ucl.ac.uk Minimal waste (e.g., water).
Conditions Often harsh temperatures and pressures. Mild conditions (e.g., room temperature, neutral pH). jddhs.com

| Efficiency | Lower atom economy. | High atom economy, potential for catalyst recycling. purkh.com |

Advanced Characterization Techniques (e.g., Cryo-EM for molecular complexes)

Understanding how a small molecule interacts with its biological target at an atomic level is fundamental to structure-based drug design. While X-ray crystallography has long been the primary tool, cryogenic electron microscopy (Cryo-EM) has emerged as a powerful technique for characterizing the structures of large protein complexes, including those bound to small molecules. researchgate.netnih.gov

If this compound is identified as a binder to a specific macromolecular target, Cryo-EM could provide high-resolution structural data without the need for protein crystallization, which can be a significant bottleneck for many targets like membrane proteins. nih.gov This technique is particularly valuable for fragment-based drug discovery (FBDD), where it can reveal the binding modes of low-molecular-weight fragments, guiding the design of more potent leads. nih.govemdgroup.comnih.govresearchgate.net

Cryo-EM can capture proteins in various conformational states, offering insights into the dynamic nature of protein-ligand interactions. nih.govresearchgate.net By visualizing the precise binding pocket and key interactions between this compound and its target, researchers can make rational, structure-guided modifications to improve affinity and selectivity. The increasing resolution of Cryo-EM now allows for the detailed analysis of small molecule binding, making it an indispensable tool for future investigations into the mechanism of action of this compound. researchgate.netacs.org

Development of Targeted Probes for Specific Biological Pathways

The presence of a fluorine atom in this compound makes it an excellent candidate for development into a targeted imaging probe. nih.gov Fluorine-19 (¹⁹F) is a superb nucleus for Magnetic Resonance Imaging (MRI) due to its 100% natural abundance and the lack of an endogenous ¹⁹F background signal in biological tissues, which allows for high-contrast imaging. acs.orgnih.govresearchgate.net The core structure could be elaborated into a more complex molecule designed to bind a specific biological target, allowing its localization and quantification in vivo using ¹⁹F MRI. nih.gov

Alternatively, the stable fluorine-19 atom can be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), a widely used radionuclide for Positron Emission Tomography (PET). PET imaging offers exceptional sensitivity and is a cornerstone of both clinical diagnostics and biomedical research. technologypublisher.com An ¹⁸F-labeled version of this compound could be developed as a PET radiotracer to visualize and quantify a range of biological processes. For example, given that many small molecules with similar structures cross the blood-brain barrier, an ¹⁸F-labeled analogue could be designed to target markers of neuroinflammation, such as activated microglia, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. frontiersin.orgresearchgate.netneurosciencenews.comsnmmi.org

The development of such probes would involve synthesizing precursors suitable for radiolabeling and evaluating their binding affinity, selectivity, and pharmacokinetic properties to ensure they effectively reach and interact with their intended target in vivo. nih.govmdpi.com

Expansion of Non-Biological Material Applications

Beyond potential biological applications, the structural components of this compound suggest utility in materials science. The incorporation of fluorine into polymers (fluoropolymers) confers a range of desirable properties, including high thermal stability, chemical inertness, low friction coefficients, and weather resistance. researchgate.netresearchdive.complasticsengineering.org

The fluorophenyl group within the molecule could serve as a monomer or a modifying agent in the synthesis of advanced polymers. researchgate.net These materials could find applications in diverse fields such as aerospace, electronics, and automotive industries as high-performance coatings, insulators, or components for fuel cells and batteries. researchdive.complasticsengineering.orgfluoropolymerpartnership.com

The N-substituted amide linkage is also a key functional group in many high-performance polymers, such as aramids, contributing to their strength and thermal resistance. fiveable.mefiveable.me By designing polymers that incorporate the this compound motif, it may be possible to create new materials with a unique combination of properties derived from both the fluorinated aromatic ring and the amide backbone. solubilityofthings.com Research in this area would involve polymerization studies and characterization of the resulting materials' physical and chemical properties to identify potential high-value applications. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide?

The synthesis of this compound typically involves coupling a chloro-substituted propanoyl chloride with a fluorophenyl-substituted ethylamine. For example, analogous compounds (e.g., N-(4-fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide) are synthesized using HATU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] as a coupling agent in DMF, with diisopropylethylamine (DIPEA) as a base . Reaction conditions include stirring at room temperature, followed by filtration and purification via column chromatography. Yields vary depending on steric and electronic factors of the amine component (e.g., 51–89% yields reported for structurally related amides) .

Q. How can structural confirmation of this compound be achieved?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR data are critical for verifying the presence of the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and the chloro-propanamide backbone .
  • Melting point determination : Reported analogs exhibit melting points ranging from 94–130°C, dependent on substituent effects .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, with parent ions matching the expected m/z for C11_{11}H12_{12}ClFNO .

Q. What physicochemical properties are relevant for experimental design?

Amides generally exhibit high melting points and low water solubility due to hydrogen bonding and polarity. For example, similar compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) have molecular weights ~187.6 g/mol and logP values >2, indicating moderate hydrophobicity . Solubility in DMSO or DMF is preferred for biological assays .

Advanced Research Questions

Q. How do stereochemical variations in the fluorophenyl-ethyl group influence bioactivity?

Studies on analogs (e.g., N-[(S)-1-(4-fluorophenyl)ethyl]-(R)-2-(2,4-dichlorophenoxy)propanamide) reveal that stereochemistry significantly impacts target binding. For instance, enantiomeric pairs showed divergent inhibitory activity against Pseudomonas aeruginosa, with (S,R)-configured derivatives exhibiting IC50_{50} values 10-fold lower than their counterparts . X-ray crystallography or chiral HPLC is recommended to resolve stereoisomers and correlate configurations with activity .

Q. What strategies address low synthetic yields in amide coupling reactions?

Low yields (e.g., 12% in some analogs ) may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Alternative coupling reagents : Replace HATU with EDCI/HOBt for less sterically hindered amines.
  • Temperature modulation : Heating to 40–50°C can improve reaction kinetics .
  • Purification techniques : Use preparative HPLC for challenging separations of structurally similar byproducts.

Q. How can IR spectroscopy and computational modeling resolve conflicting structural data?

Polarized IR linear-dichroic (IR-LD) spectroscopy, combined with ab initio calculations (e.g., DFT), has been used to assign vibrational modes and validate molecular geometries in amides. For example, IR-LD analysis of 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide confirmed hydrogen-bonding patterns that matched single-crystal X-ray data . This approach is particularly useful when NMR data are ambiguous.

Q. What in vitro assays are suitable for evaluating biological activity?

  • Enzyme inhibition assays : Fluorophenyl-ethyl propanamides have been tested against bacterial enzymes (e.g., Pseudomonas efflux pumps) using fluorescence-based substrate accumulation assays .
  • Cytotoxicity profiling : MTT assays in mammalian cell lines (e.g., HEK293) assess selectivity indices .
  • Binding studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., opioid receptors, based on structural similarity to para-fluorofentanyl derivatives ).

Q. How can discrepancies in biological activity data be systematically addressed?

  • Orthogonal assays : Validate initial findings with complementary methods (e.g., SPR vs. radioligand binding).
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives.
  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., halogen substitution) to identify pharmacophores .

Safety and Handling

Q. What safety precautions are required for handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
  • First aid : For eye contact, rinse with water for 15 minutes and seek medical attention (P305+P351+P338) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.